4-Defluoro raltegravir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of raltegravir, and by extension its derivatives like 4-Defluoro raltegravir, involves complex chemical processes aimed at introducing or modifying functional groups to achieve desired pharmacological properties. The synthesis is focused on optimizing yield, purity, and the pharmacokinetic profile of the compound (Summa et al., 2008).

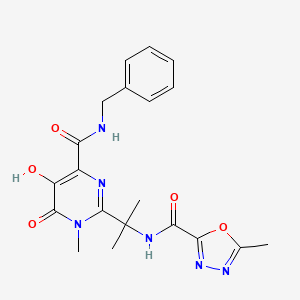

Molecular Structure Analysis

The molecular structure of raltegravir is characterized by its ability to inhibit the HIV-1 integrase enzyme, a key player in the viral replication process. Modifications such as defluorination can alter the drug's interaction with the integrase enzyme, potentially affecting its efficacy and resistance profile. Structural analyses contribute to understanding how such modifications impact the drug's mechanism of action and resistance patterns (Hare et al., 2011).

Chemical Reactions and Properties

Raltegravir undergoes metabolic processes primarily involving glucuronidation, mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). Modifications in the raltegravir structure, such as the introduction or removal of fluorine atoms, could influence its metabolic pathway, potentially affecting the drug's clearance and overall pharmacokinetic profile. Understanding these chemical reactions and properties is crucial for optimizing the drug's efficacy and safety profile (Wenning et al., 2009).

Physical Properties Analysis

The physical properties of raltegravir, including solubility, stability, and formulation characteristics, are crucial for its development and clinical use. Modifications to its structure, such as those seen in 4-Defluoro raltegravir, could significantly impact these properties, influencing drug delivery methods, shelf life, and patient compliance. Analyzing these properties is essential for drug formulation and administration considerations (Iwamoto et al., 2008).

Chemical Properties Analysis

The chemical properties of raltegravir, including reactivity, stability under various conditions, and interactions with biological molecules, are fundamental to its function as an HIV integrase inhibitor. Investigating how modifications like defluorination affect these properties is vital for assessing the drug's efficacy, safety, and resistance profile. Such analyses guide the optimization of raltegravir and its derivatives for clinical use (Zhao et al., 2014).

Wissenschaftliche Forschungsanwendungen

Raltegravir is the first approved human immunodeficiency virus type 1 (HIV-1) integrase inhibitor, targeting the strand transfer step of HIV-1 integration. Its primary application is in the treatment of HIV-1-infected individuals (Hicks & Gulick, 2009).

Pharmacokinetics and Metabolism

Raltegravir is absorbed, metabolized, and excreted in significant amounts both in urine (32%) and feces (51%). Its major metabolic pathway is glucuronidation, primarily through UDP-glucuronosyltransferase 1A1 (UGT1A1) (Kassahun et al., 2007).

Clinical Trials and Comparisons with Other HIV Drugs

In clinical trials, raltegravir has shown potent antiviral activity and is well-tolerated. Its efficacy has been compared with other HIV drugs like dolutegravir, demonstrating its importance in HIV-1 treatment options (Raffi et al., 2013).

Genetic and Enzymatic Factors Influencing Metabolism

The presence of UGT1A1 polymorphisms can influence the pharmacokinetics of raltegravir. Individuals with different genotypes exhibit variations in the plasma concentration of raltegravir, although these differences are not clinically significant, and no dose adjustment is required (Wenning et al., 2009).

Drug Discovery and Development

The discovery and development of raltegravir involved focusing on HIV-1 strand transfer (ST) inhibitors, leading to the evolution of compounds with potent inhibition of the HIV-integrase catalyzed strand transfer process. This research has significantly contributed to the treatment of HIV-1 infection (Seo et al., 2011).

Drug-Drug Interactions and Metabolism

Raltegravir's interactions with other drugs, such as atazanavir and rifampin, have been studied to understand its pharmacokinetics in combination therapies. These interactions can influence plasma levels of raltegravir, impacting its efficacy and safety (Iwamoto et al., 2008).

Long-Term Efficacy and Safety

Long-term studies have evaluated the efficacy and safety of raltegravir in the management of HIV infection, confirming its role as a preferred first-line agent in both United States and European HIV treatment guidelines (Liedtke et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-(benzylcarbamoyl)-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O5/c1-11-24-25-17(31-11)16(29)23-20(2,3)19-22-13(14(27)18(30)26(19)4)15(28)21-10-12-8-6-5-7-9-12/h5-9,27H,10H2,1-4H3,(H,21,28)(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAAUZDDPLHEFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Defluoro raltegravir | |

CAS RN |

1193687-87-4 |

Source

|

| Record name | 4-Defluoro raltegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DEFLUORO RALTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW9D8B48NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.